molecular formula C8H8FNO4S B13991738 Methyl ((4-fluorophenyl)sulfonyl)carbamate

Methyl ((4-fluorophenyl)sulfonyl)carbamate

Cat. No.: B13991738
M. Wt: 233.22 g/mol
InChI Key: OJPIFEBGUZKLQR-UHFFFAOYSA-N
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Description

Methyl ((4-fluorophenyl)sulfonyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((4-fluorophenyl)sulfonyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ((4-fluorophenyl)sulfonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl ((4-fluorophenyl)sulfonyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl ((4-fluorophenyl)sulfonyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition and drug design .

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate with similar chemical properties but lacking the fluorophenyl and sulfonyl groups.

    Ethyl ((4-fluorophenyl)sulfonyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Phenyl ((4-fluorophenyl)sulfonyl)carbamate: Contains a phenyl group instead of a methyl group.

Uniqueness

Methyl ((4-fluorophenyl)sulfonyl)carbamate is unique due to the presence of the fluorophenyl and sulfonyl groups, which enhance its chemical stability and reactivity.

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

methyl N-(4-fluorophenyl)sulfonylcarbamate

InChI

InChI=1S/C8H8FNO4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)

InChI Key

OJPIFEBGUZKLQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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